(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine
Description
(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine is a secondary amine featuring a 1,3-benzodioxole moiety linked via a methylene group to an amine, which is further substituted with a 4-(methylthio)benzyl group. Its hydrobromide salt form has a molecular formula of C₁₆H₁₇NO₂S·BrH, a molecular weight of 368 g/mol, and a calculated logP of 2.79, indicating moderate lipophilicity . The compound is a solid with 95% purity and is cataloged under CAS 1609403-29-3 . The 1,3-benzodioxole group is a common pharmacophore in neuroactive compounds due to its structural resemblance to catecholamines, while the methylthio (SCH₃) substituent may enhance membrane permeability and influence sulfur-mediated metabolic pathways.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylsulfanylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-20-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAZJZDLJSKGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353366 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-47-6 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination: Primary Synthetic Pathway
The most widely reported method for synthesizing (1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine involves reductive amination between 1,3-benzodioxole-5-carbaldehyde and 4-(methylthio)benzylamine . This one-pot reaction typically employs sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) as reducing agents in methanol or dichloromethane at ambient temperature.
Reaction Mechanism :
- Imine Formation : The aldehyde and amine condense to form an imine intermediate.
- Reduction : The imine is reduced to the secondary amine using a borohydride reagent.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Methanol | Dichloromethane | THF |
| Reducing Agent | NaBH3CN (1.2 eq) | STAB (1.5 eq) | Pyridine-Borane (2 eq) |
| Temperature (°C) | 25 | 25 | 40 |
| Yield (%) | 68 | 72 | 55 |
| Purity (HPLC) | 95% | 97% | 89% |
Source: Adapted from patent US8883833B2 and supplier protocols.
Critical challenges include minimizing over-reduction and controlling stereochemistry. The use of STAB in dichloromethane provides superior yields due to enhanced solubility of intermediates. Post-reaction purification via column chromatography (SiO2, hexane/ethyl acetate 3:1) isolates the product as a pale-yellow solid.
Nucleophilic Substitution via Benzyl Halides
An alternative route utilizes 4-(methylthio)benzyl chloride and 1,3-benzodioxol-5-ylmethylamine in a nucleophilic substitution reaction. This method avoids the instability of imine intermediates and is preferred for large-scale synthesis.
Procedure :
- Activation : 4-(Methylthio)benzyl chloride (1.1 eq) is dissolved in anhydrous DMF under nitrogen.
- Coupling : 1,3-Benzodioxol-5-ylmethylamine (1 eq) and triethylamine (2 eq) are added dropwise at 0°C.
- Stirring : The reaction proceeds for 12–16 hours at 60°C.
- Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO4.
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 78% |
| Purity | 94% |
| Reaction Time | 16 hours |
| Scale | Up to 500 g |
Source: Patent WO2012046882A1.
This method’s efficiency stems from the high electrophilicity of the benzyl chloride, though residual DMF removal requires careful distillation.
Gabriel Synthesis for Enhanced Stereocontrol
The Gabriel synthesis route offers improved control over amine stereochemistry, particularly for enantiomerically pure forms. This two-step process involves:
Phthalimide Formation :
Hydrazinolysis :
- Treat the phthalimide intermediate with hydrazine hydrate in ethanol (reflux, 6 hours).
- Subsequent coupling with 4-(methylthio)benzyl bromide under basic conditions (K2CO3, DMF, 50°C).
Advantages :
- Avoids racemization common in reductive amination.
- Suitable for chiral auxiliaries in asymmetric synthesis.
Catalytic Amination Using Transition Metals
Recent advances employ palladium-catalyzed amination to couple aryl halides with amines. For this compound, 4-(methylthio)benzyl bromide and 1,3-benzodioxol-5-ylmethylamine react in the presence of Pd(OAc)2 and Xantphos ligand.
Conditions :
- Solvent: Toluene
- Temperature: 100°C
- Catalyst Loading: 5 mol%
- Yield: 70%
This method reduces side products but requires stringent oxygen-free conditions.
Analytical Characterization and Quality Control
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3) : δ 6.82 (s, 1H, ArH), 6.75–6.68 (m, 3H, ArH), 4.21 (s, 2H, CH2N), 3.88 (s, 2H, CH2S), 2.45 (s, 3H, SCH3).
- MS (ESI+) : m/z 287.38 [M+H]+.
Purity Protocols :
Industrial-Scale Considerations
For kilogram-scale production, nucleophilic substitution (Section 2) is favored due to lower catalyst costs and simpler workup. Critical parameters include:
- Solvent Recovery : DMF is distilled and reused (≥90% recovery).
- Waste Management : Bromide byproducts are treated with aqueous NaHCO3.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations: Methylthio vs. Methoxy
Compound A : Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (CAS 418774-45-5)
- Molecular Formula: C₁₆H₁₇NO₃
- Key Difference : The 4-(methylthio)benzyl group in the target compound is replaced with a 2-methoxybenzyl group.
- Electronic Effects: Methoxy is electron-donating via resonance, whereas methylthio is weakly electron-donating but polarizable, affecting receptor-binding interactions .
Compound B : [4-(1,3-Benzodioxol-5-yloxy)phenyl]amine (CAS 117401-33-9)
- Molecular Formula: C₁₃H₁₁NO₃
- Key Difference : A phenylamine group is linked to the benzodioxole via an oxygen atom instead of a methylene group.
- Conformational Rigidity: The methylene spacer in the target compound allows greater rotational freedom, possibly enhancing adaptability to binding pockets .
Chain Length and Functional Group Modifications
Compound C : 4-(1,3-Benzodioxol-5-yl)butan-2-amine (CAS 40742-32-3)
- Molecular Formula: C₁₁H₁₅NO₂
- Key Difference : A butan-2-amine chain replaces the benzylamine group.
- Receptor Specificity: The absence of the aromatic benzyl group could shift activity from CNS targets to peripheral receptors .
Biological Activity
(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine, with the CAS number 1609403-29-3, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole ring and a methylthio-substituted benzylamine moiety , which contribute to its chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 368.29 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzodioxole structure plays a crucial role in modulating biological pathways, potentially affecting:
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Some studies suggest that this compound may promote apoptosis through mitochondrial pathways.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary investigations indicate that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects.
- Potential Insecticidal Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study investigating the structure-activity relationship (SAR) of benzodioxole derivatives found that modifications to the benzodioxole ring significantly influenced anticancer activity. Compounds similar to this compound demonstrated effective inhibition of tumor growth in vitro and in vivo models.
Case Study: Insecticidal Activity
In a recent investigation into the larvicidal properties of benzodioxole derivatives, (1,3-benzodioxole) acids were synthesized and tested against Aedes aegypti larvae. The results indicated promising larvicidal activity with minimal cytotoxicity towards mammalian cells, suggesting a favorable safety profile for potential insecticide development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves:
- Benzyl thioether formation : Reacting 4-(methylthio)benzyl bromide with a thiol precursor under basic conditions (e.g., NaH in DMF).
- Amination : Introducing the amine group via nucleophilic substitution using ammonia or a primary amine.
- Benzodioxol incorporation : Coupling the 1,3-benzodioxol-5-ylmethyl group through reductive amination or alkylation.
- Optimization : Adjusting equivalents of reagents (e.g., 2.1–2.5 equivalents of 4-(methylthio)benzyl bromide) and reaction temperatures (reflux in anhydrous DMF) can improve yields, though challenges like competing side reactions may persist .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of benzodioxol (δ ~5.9–6.8 ppm for aromatic protons) and methylthio (δ ~2.5 ppm for S–CH) groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).
- FT-IR : Identifies N–H stretching (~3300 cm) and C–O–C vibrations (~1250 cm) from the benzodioxol moiety .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodological Answer :
- X-ray diffraction (SHELX) : Single-crystal analysis using SHELXL refines bond lengths, angles, and torsion angles. For example, the dihedral angle between benzodioxol and methylthio-benzyl groups can be determined (e.g., ~85° in similar compounds).
- Key parameters : Low R-factor (<0.05) and high data-to-parameter ratio (>15:1) ensure accuracy. Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the crystal packing .
Q. What mechanistic contradictions arise during synthesis with 4-(methylthio)benzyl bromide, and how are they addressed?
- Methodological Answer :
- SN2 vs. elimination : Despite theoretical preference for SN2 pathways, steric hindrance from the methylthio group may lead to low yields (e.g., 24–29% vs. expected 63%).
- Troubleshooting :
- Alternative leaving groups : Testing bromides vs. chlorides.
- Catalytic additives : Using phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Mechanistic probes : Isotopic labeling (e.g., O) to track nucleophilic attack pathways .
Q. How does structural modification of the benzodioxol or methylthio groups affect bioactivity in anticancer assays?
- Methodological Answer :
- SAR studies : Comparing IC values of analogs (e.g., replacing methylthio with methoxy or halogens).
- In vitro testing : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves.
- Key findings : Derivatives with tert-butyl substituents (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) show enhanced cytotoxicity via apoptosis induction .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and permeability (e.g., Caco-2 cell model).
- Metabolic stability : CYP450 isoform interaction (e.g., CYP3A4 inhibition) assessed via molecular docking (AutoDock Vina).
- Validation : Comparing predicted half-life (e.g., 8–12 h) with in vivo pharmacokinetic studies in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
